![molecular formula C15H17N3O3 B6629580 (2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid](/img/structure/B6629580.png)
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPA, and it is a type of non-proteinogenic amino acid that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of (2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid is not fully understood. However, it is believed that this compound can interact with various receptors in the body, including GABA receptors and glutamate receptors. PPA has also been shown to have an inhibitory effect on the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. PPA has also been shown to have an inhibitory effect on the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid in lab experiments is its potential applications in the synthesis of peptides and proteins. PPA has also been shown to have potential applications in the treatment of various diseases. However, one of the limitations of using PPA in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, and it can also be difficult to synthesize.
Future Directions
There are many future directions for the study of (2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid. One direction is the study of the potential applications of PPA in the treatment of various diseases. Another direction is the study of the mechanism of action of this compound, and the identification of its molecular targets. Additionally, the development of new synthesis methods for PPA could also be an important direction for future research.
Synthesis Methods
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the molecule is built from the C-terminus to the N-terminus, and the amino acid residues are added one by one. In solution-phase peptide synthesis, the amino acid residues are added in solution, and the molecule is built from the N-terminus to the C-terminus.
Scientific Research Applications
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid has been widely studied for its potential applications in scientific research. This compound has been used in the synthesis of peptides and proteins, and it has been used as a building block in the design of new drugs. PPA has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(2R)-3-phenyl-2-(2-pyrazol-1-ylpropanoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11(18-9-5-8-16-18)14(19)17-13(15(20)21)10-12-6-3-2-4-7-12/h2-9,11,13H,10H2,1H3,(H,17,19)(H,20,21)/t11?,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYKPRGQXVPCD-GLGOKHISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.